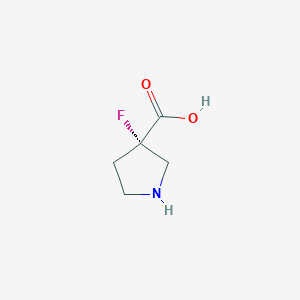

(3S)-3-fluoropyrrolidine-3-carboxylic acid

Description

(3S)-3-Fluoropyrrolidine-3-carboxylic acid is a fluorinated pyrrolidine derivative characterized by a carboxylic acid group and a fluorine atom at the 3-position of the pyrrolidine ring. The stereochemistry (S-configuration) at this position influences its physicochemical properties and biological interactions. Fluorination enhances metabolic stability and bioavailability, making this compound valuable in medicinal chemistry, particularly as a building block for protease inhibitors or receptor modulators .

Properties

IUPAC Name |

(3S)-3-fluoropyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETFKCHBHKSILW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@]1(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . The reaction conditions often require an inert atmosphere, low temperatures, and the presence of a base to neutralize any generated acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine using reducing agents like lithium aluminum hydride or borane.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, such as using sodium azide to form azido derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azido derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-3-fluoropyrrolidine-3-carboxylic acid is explored for its potential therapeutic applications, particularly in drug development:

- Enzyme Inhibition : The compound has been investigated as an inhibitor for specific enzymes linked to various diseases. The fluorine atom enhances binding affinity, potentially leading to more effective inhibitors.

- Receptor Modulation : Its ability to interact with biological receptors makes it a candidate for developing drugs targeting neurological and metabolic disorders.

Research indicates that this compound exhibits significant biological activity:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.

- Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties against certain pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Anticancer | Human breast cancer cells | 25 µM | |

| Antimicrobial | E. coli | 15 µM | |

| Enzyme Inhibition | TRPV1 receptor | 30 nM |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Modifications | Biological Activity | Reference |

|---|---|---|---|

| Base Compound | None | Standard activity | |

| Variant A | Addition of methyl group | Increased potency | |

| Variant B | Trifluoromethyl substitution | Enhanced solubility |

Case Study 1: Anticancer Evaluation

In a study evaluating various derivatives of this compound against human cancer cell lines, it was found that the compound significantly inhibited cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. This demonstrates its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of fibroblast activation protein (FAP) indicated that this compound derivatives could effectively inhibit FAP activity, which is implicated in several fibrotic diseases. This highlights its relevance in therapeutic strategies targeting fibrosis-related conditions.

Mechanism of Action

The mechanism of action of (3S)-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.

Pathways Involved: The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards its targets, affecting pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Fluorinated Pyrrolidine Derivatives

Fluorine substitution alters electronic and steric properties. Key analogs include:

Key Observations :

Aryl-Substituted Pyrrolidine Carboxylic Acids

Aryl groups introduce steric bulk and π-π interactions. Notable examples:

Key Observations :

Functionalized Pyrrolidine Derivatives

Modifications like ethers or esters influence reactivity and applications:

Biological Activity

(3S)-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, notable for its unique structural features that impart significant biological activity. This compound is increasingly recognized in medicinal chemistry, particularly for its potential applications in drug development and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C5H8FNO2

- Molecular Weight : 133.122 g/mol

- CAS Number : 1228634-93-2

The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in drug design. The fluorine atom significantly alters the electronic properties of the molecule, enhancing binding affinity and specificity towards various biological targets .

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. Notably, it has been investigated for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial in regulating blood glucose levels by preventing the breakdown of incretin hormones. The mechanism involves binding to the active site of DPP-IV, thus modulating its enzymatic function.

Biological Activity Overview

Preliminary studies have indicated several pharmacological effects associated with this compound:

- Enzyme Inhibition :

- Acts as an inhibitor for DPP-IV.

- Exhibits potential antibacterial and antifungal activities.

- Pharmacological Effects :

- Enhances target selectivity and efficacy in drug interactions.

- Inhibits various enzymes relevant to metabolic pathways.

Case Studies and Research Findings

-

Dipeptidyl Peptidase IV Inhibition :

A study demonstrated that this compound effectively inhibits DPP-IV, leading to improved glucose tolerance in diabetic models. The binding affinity was characterized through various assays, indicating a competitive inhibition mechanism . -

Antibacterial Activity :

Research has shown that derivatives of this compound exhibit promising antibacterial properties against Gram-positive bacteria. The presence of fluorine was found to enhance the interaction with bacterial cell membranes, increasing permeability and efficacy.

Synthesis Methods

Several synthetic routes have been developed for this compound:

Applications

The applications of this compound extend across various fields:

Q & A

Q. What are the recommended synthetic routes for (3S)-3-fluoropyrrolidine-3-carboxylic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor. For example, fluorination agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) can introduce fluorine at the 3-position. Enantiomeric purity is achieved using chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis with chiral auxiliaries. Post-synthesis, characterization via H/F NMR and polarimetry confirms stereochemical integrity. A related fluorinated pyrrolidine derivative (CAS 301226-53-9) was synthesized using tert-butoxycarbonyl (Boc) protection, followed by fluorination and deprotection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the backbone structure, while F NMR identifies fluorine incorporation (e.g., δ -200 to -220 ppm for C-F bonds). For example, a fluorinated pyrrole derivative (283) showed distinct H NMR peaks at δ 8.69 (d, J = 8.4 Hz) and 7.63 (d, J = 8.4 Hz) for aromatic protons .

- Mass Spectrometry (MS) : ESI-MS or LCMS validates molecular weight (e.g., [M+1] at m/z 311.1 for a related compound) .

- HPLC : Chiral columns (e.g., CHIRALPAK®) assess enantiomeric excess (>98% purity).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N) to prevent hydrolysis or oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) for reference .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence the compound’s interaction with biological targets?

- Methodological Answer : Stereochemistry alters binding affinity due to spatial compatibility with chiral binding pockets. For instance, (3S,4R)-configured fluorophenylpyrrolidines showed enhanced activity in enzyme inhibition assays compared to (3R) isomers. Computational docking (e.g., AutoDock Vina) can model interactions, while SPR (surface plasmon resonance) quantifies binding kinetics. A study on (3S,4R)-4-(3-fluorophenyl)pyrrolidine derivatives highlighted improved IC values against proteases .

Q. How can computational methods quantify fluorine’s impact on physicochemical properties (e.g., logP, pKa)?

- Methodological Answer :

- logP Prediction : Tools like MarvinSketch or ACD/Labs calculate lipophilicity changes. Fluorine’s electronegativity typically reduces logP by ~0.5 units compared to non-fluorinated analogs.

- pKa Estimation : DFT (density functional theory) simulations (e.g., Gaussian 09) model electronic effects on carboxylic acid dissociation. Fluorine’s inductive effect lowers pKa by ~0.3–0.5 .

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated pyrrolidine derivatives?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability.

- Orthogonal Validation : Use multiple assays (e.g., fluorescence polarization, ITC) to confirm binding. For example, a compound (283) with 94.77% LCMS purity showed inconsistent bioactivity until validated via SPR .

- Meta-Analysis : Cross-reference data from high-quality sources (e.g., PubChem, peer-reviewed journals) while excluding studies with incomplete characterization .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- Isotope Labeling : Use H or C tags to track metabolic pathways in hepatocyte assays.

- Structural Modifications : Introduce fluorine at positions resistant to CYP450 oxidation. A fluorinated pyridinyl propanoic acid analog showed 2.5-fold longer half-life in murine models compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.